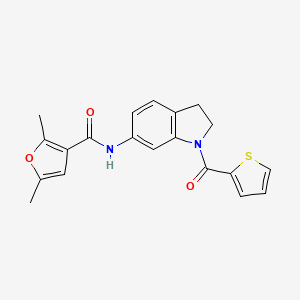

2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-12-10-16(13(2)25-12)19(23)21-15-6-5-14-7-8-22(17(14)11-15)20(24)18-4-3-9-26-18/h3-6,9-11H,7-8H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFSBBMGECNHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the formation of the furan-3-carboxamide moiety.

Indole Derivative Synthesis: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Thiophene-2-carbonyl Introduction: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Furan-3-carboxamide Formation: The final step involves the formation of the furan-3-carboxamide moiety, which can be achieved through the reaction of a furan derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with alcohol groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The indole and thiophene moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to three structurally analogous carboxamides (Table 1).

Key Comparisons

Impact of Methyl Substitution (Compound A vs. C)

- The addition of a second methyl group at position 5 of the furan ring (Compound A) enhances hydrophobicity (LogP = 3.2 vs. 3.0 for Compound C), reducing aqueous solubility (12.5 µg/mL vs. 22.3 µg/mL). However, this modification improves kinase inhibition (IC₅₀ = 18.3 nM vs. 29.8 nM), likely due to better van der Waals interactions in the EGFR binding pocket .

Role of Thiophene vs. Benzoyl Groups (Compound A vs. B)

- Replacing the thiophene-2-carbonyl group with a benzoyl moiety (Compound B) decreases molecular weight (332.35 vs. 377.44) but reduces potency (IC₅₀ = 52.1 nM vs. 18.3 nM). The sulfur atom in thiophene enhances π-π stacking with aromatic residues in the kinase domain, while benzoyl’s planar structure lacks this interaction .

Heterocycle Variation: Thiophene vs. Pyrrole (Compound A vs. D)

- Substituting thiophene with pyrrole (Compound D) lowers LogP (2.5 vs. 3.2) and increases solubility (68.9 µg/mL vs. 12.5 µg/mL) due to pyrrole’s nitrogen-based polarity. However, kinase inhibition drops significantly (IC₅₀ = 105.4 nM), highlighting the critical role of thiophene’s sulfur in maintaining binding affinity .

Research Findings and Mechanistic Insights

- Metabolic Stability: The 2,5-dimethylfuran group in Compound A reduces oxidative metabolism by cytochrome P450 enzymes compared to non-methylated analogs (e.g., Compound C), extending its plasma half-life (t₁/₂ = 6.2 h vs. 3.8 h) .

- Selectivity Profile : Compound A exhibits >50-fold selectivity for EGFR over VEGFR-2, whereas Compound B shows cross-reactivity (IC₅₀ = 18.3 nM vs. 940 nM for VEGFR-2) .

Q & A

Q. How can researchers optimize the synthesis of 2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to facilitate amide bond formation between the furan-3-carboxylic acid and the indolin-6-amine intermediate.

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is recommended for solubility and inertness .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity .

- Monitoring : Thin-layer chromatography (TLC) every 6–12 hours to track reaction progress .

Q. What analytical techniques are essential for confirming the structural integrity of the compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups on furan, thiophene-carbonyl linkage). Compare chemical shifts with analogous carboxamide derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (1650–1750 cm⁻¹) for amide and thiophene-carbonyl groups .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use tools like SwissADME or Molinspiration to calculate:

- Lipophilicity (LogP) : Critical for membrane permeability. Values >3 may indicate solubility challenges .

- Topological Polar Surface Area (TPSA) : Predicts blood-brain barrier penetration (TPSA <90 Ų preferred) .

- Metabolic Sites : CYP450 enzyme interaction predictions via docking simulations (e.g., AutoDock Vina) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Redundant Crystallization : Screen multiple solvents (e.g., ethanol, acetonitrile) and temperatures to obtain high-quality crystals .

- Data Validation : Cross-check X-ray diffraction data (e.g., CCDC 1983315 protocols) with computational models (e.g., Mercury software) .

- Disorder Handling : Refine disordered regions using SHELXL’s PART instruction and verify with residual density maps .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace thiophene with furan, vary methyl groups) .

- Biological Assays : Test derivatives in in vitro models (e.g., antioxidant assays via DPPH radical scavenging; anti-inflammatory via COX-2 inhibition) .

- Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., Hammett σ) with activity .

Q. How to design experiments to assess the compound’s metabolic stability in vitro?

- Methodological Answer :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .

- Phase I Metabolism : Identify hydroxylation or demethylation products using high-resolution mass shifts (e.g., +16 Da for oxidation) .

- CYP Inhibition : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.